Dihydrocaffeic Acid

Descripción

3-(3,4-Dihydroxyphenyl)propionic acid has been reported in Pyrrosia petiolosa, Lindera glauca, and other organisms with data available.

metabolite of caffeic acid; RN given refers to parent cpd; structure

Structure

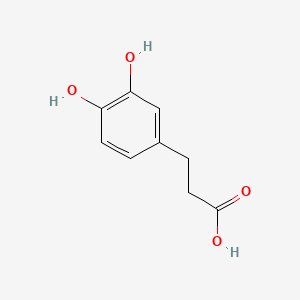

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAUWHJDUNRCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221919 | |

| Record name | Dihydrocaffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

428 mg/mL | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1078-61-1, 71693-95-3 | |

| Record name | Dihydrocaffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocaffeic acid polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocaffeic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrocaffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL) PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSW0228VUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Distribution of Dihydrocaffeic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a phenolic acid metabolite of caffeic and chlorogenic acids, is garnering increasing interest within the scientific community for its potential therapeutic applications. Exhibiting potent antioxidant and anti-inflammatory properties, DHCA is a subject of investigation for its role in mitigating oxidative stress and inflammation-related pathologies. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It details the experimental protocols for its extraction and quantification and explores the key signaling pathways through which it exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Natural Sources and Distribution of this compound

This compound is found in a variety of plants, often in modest amounts compared to its precursor, caffeic acid. Its presence has been confirmed in numerous plant families, including Asteraceae, Lamiaceae, and Rosaceae.[1][2] Noteworthy natural sources of DHCA include the flowers of the Australian rainforest tree Polyscias murrayi, which have shown the highest reported concentration, and the concentrated juice of Rosa roxburghii.[1] It is also present in olives, particularly black olives, and consequently in olive oil.[1] Furthermore, DHCA has been identified in honey and is a known metabolite produced by the gut microbiota following the consumption of foods rich in chlorogenic and caffeic acids, such as coffee.[1]

Quantitative Distribution of this compound in Natural Sources

The concentration of this compound varies significantly among different natural sources. The following table summarizes the quantitative data available in the literature.

| Natural Source | Plant Part/Product | Concentration | Reference |

| Polyscias murrayi | Flowers | 352.32 mg/kg (fresh weight) | [1] |

| Rosa roxburghii | Concentrated Juice | 0.3 g/L | [1] |

| Black Olives | Pericarp | 1.790 ± 0.030 g/kg (dry weight) | [1] |

| Black Olive Brine | Brine | 0.183 ± 0.001 g/L | [1] |

| Nepeta teydea | Hairy Roots (freeze-dried) | 10.53 mg/kg | [1] |

| Lindera glauca | Aerial Part | 0.306 mg/kg (dry weight) | [1] |

| Isatis tinctoria | Leaves | 0.03 mg/kg (dry weight) | [1] |

| Spanish Ciders | Cider | 26 - 150 mg/L | [1] |

Experimental Protocols

The accurate quantification of this compound in various matrices relies on robust extraction and analytical methodologies. This section provides an overview of the key experimental protocols employed in the analysis of DHCA.

Extraction of this compound from Plant Material

A common method for extracting phenolic compounds, including this compound, from plant matrices involves solvent extraction. A generalized workflow for this process is outlined below.

Detailed Protocol for Extraction from Polyscias murrayi Flowers (Hypothetical, based on common practices):

-

Sample Preparation: Fresh flowers of Polyscias murrayi are flash-frozen in liquid nitrogen and lyophilized to remove water content. The dried material is then ground into a fine powder using a mortar and pestle or a laboratory mill.

-

Extraction: A known quantity of the powdered plant material (e.g., 1 gram) is suspended in a solvent mixture, typically 80% methanol in water, at a ratio of 1:10 (w/v).

-

Sonication: The suspension is sonicated in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and enhance the extraction of intracellular metabolites.

-

Centrifugation: The extract is then centrifuged at 10,000 x g for 15 minutes to pellet the solid plant debris.

-

Supernatant Collection: The supernatant, containing the extracted phenolic compounds, is carefully collected.

-

Solvent Removal: The solvent is removed from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the analytes.

-

Reconstitution: The dried extract is reconstituted in a precise volume of the initial mobile phase used for HPLC analysis (e.g., 1 mL of 10% methanol in water with 0.1% formic acid).

-

Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.

Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a widely used technique for the separation and quantification of phenolic compounds.

Typical HPLC-DAD Parameters for this compound Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Water with 0.1% formic acid (or another acidifier to improve peak shape).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B (e.g., 5-10%), gradually increasing to a higher percentage (e.g., 95%) over 30-40 minutes to elute compounds with increasing hydrophobicity. The column is then washed with a high percentage of solvent B and re-equilibrated to the initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: Diode Array Detector monitoring at multiple wavelengths, typically including 280 nm for general phenolic compounds. This compound has a characteristic UV absorption spectrum that can be used for its identification.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the unambiguous identification and structural elucidation of natural products like this compound.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired to determine the chemical structure.

-

Solvent: Deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) are commonly used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with literature data or with an authentic standard of this compound for confirmation.

Mass Spectrometry:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is used for sensitive detection and molecular weight determination.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic acids.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers are employed.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M-H]⁻ for negative mode) is determined. For this compound (C9H10O4, M.W. 182.17 g/mol ), the expected m/z would be approximately 181.05. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information and enhance the specificity of detection.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key intracellular signaling pathways involved in oxidative stress and inflammation.

MAPK and NF-κB Signaling Pathways

This compound has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. By inhibiting these pathways, DHCA can reduce the production of pro-inflammatory cytokines and mediators.

Nrf2 Signaling Pathway

This compound can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing the cell's ability to combat oxidative stress.

Conclusion

This compound is a naturally occurring phenolic acid with a widespread but generally low-level distribution in the plant kingdom. It is also a significant metabolite of more abundant dietary polyphenols. Its demonstrated antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as MAPK, NF-κB, and Nrf2, underscore its potential as a lead compound for the development of novel therapeutic agents. The analytical methodologies outlined in this guide provide a framework for the accurate identification and quantification of DHCA in various matrices, which is crucial for advancing research into its bioavailability, metabolism, and pharmacological effects. Further investigation into the natural sources and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of Dihydrocaffeic Acid in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid found in a variety of plant species. As a metabolite of the widely distributed caffeic acid, DHCA has garnered increasing interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Understanding the biosynthetic pathway of this compound in plants is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, including the core pathways, key enzymes, quantitative data, detailed experimental protocols, and regulatory mechanisms.

The Biosynthetic Pathway of this compound

The formation of this compound in plants is a multi-step process that originates from primary metabolism and proceeds through two major secondary metabolic pathways: the Shikimate Pathway and the Phenylpropanoid Pathway. The final step involves the reduction of caffeic acid.

The Shikimate Pathway: Precursor Synthesis

The journey to this compound begins with the Shikimate Pathway , a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids. The key steps leading to the precursor of the phenylpropanoid pathway are:

-

Condensation: The pathway initiates with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

-

Cyclization and Reduction: A series of enzymatic reactions, including cyclization and reduction steps, convert DAHP to shikimate.

-

Formation of Chorismate: Shikimate is further converted to chorismate, a crucial branch-point intermediate.

-

Synthesis of Phenylalanine and Tyrosine: Chorismate serves as the precursor for the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine, which are the entry points into the phenylpropanoid pathway.

The Phenylpropanoid Pathway: Formation of Caffeic Acid

The Phenylpropanoid Pathway is responsible for the synthesis of a vast array of plant secondary metabolites. The core reactions leading to caffeic acid are as follows:

-

Deamination: L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Alternatively, in some plants, L-tyrosine can be converted to p-coumaric acid by a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) .

-

Hydroxylation: Cinnamic acid is hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.

-

Activation: p-Coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA, by 4-Coumarate-CoA Ligase (4CL) .

-

Second Hydroxylation: p-Coumaroyl-CoA is then hydroxylated at the C3 position by p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) or Caffeoyl-CoA 3-Hydroxylase (C3H) to yield caffeoyl-CoA.

-

Formation of Caffeic Acid: Caffeoyl-CoA can then be converted to caffeic acid, although the exact mechanism can vary between plant species and cellular compartments.

The Final Step: Reduction to this compound

The defining step in the biosynthesis of this compound is the reduction of the double bond in the propionate side chain of caffeic acid. This reaction is catalyzed by a Caffeic Acid Reductase (or a similar reductase enzyme), which is a less characterized step in the pathway. The enzyme utilizes a reducing equivalent, typically NADPH, to saturate the α,β-unsaturated bond of caffeic acid.

Quantitative Data

The concentration of this compound and the kinetic properties of the enzymes involved in its biosynthesis can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions.

Occurrence and Concentration of this compound in Plants

This compound has been identified in a range of plant species. The table below summarizes some of the reported concentrations.[1][2][3]

| Plant Species | Plant Part | Concentration | Reference |

| Isatis tinctoria (Dyer's Woad) | Leaves | 0.03 mg/kg dry weight | [1] |

| Nepeta teydea | Hairy root cultures | 10.53 mg/kg freeze-dried roots | |

| Lindera glauca | Aerial part | 0.306 mg/kg dry weight | |

| Polyscias murrayi | Flowers | 352.32 mg/kg fresh weight | |

| Rosa roxburghii | Concentrated juice | 0.3 g/L | |

| Olea europaea (Olive) | Pericarp | 1.790 g/kg dry weight | [1][3] |

| Asturian Ciders | - | 26 - 150 mg/L | [1][3] |

| Red Wine | - | Present | [1][3] |

| Beta vulgaris | Not specified | Present |

Enzyme Kinetics

The kinetic parameters of the enzymes in the phenylpropanoid pathway provide insight into the efficiency and regulation of the biosynthesis of this compound precursors. While specific data for a dedicated "caffeic acid reductase" is scarce, kinetic data for upstream enzymes are available for various plant species.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| PAL | Trichosporon cutaneum | L-Phenylalanine | 5000 ± 1100 | - | [4] |

| Banana fruit | L-Phenylalanine | 1450 | 0.15 (units) | [5] | |

| C4H | Sorghum bicolor | Cinnamic acid | - | - | [6] |

| 4CL | Morus atropurpurea | 4-Coumaric acid | 10.49 | 4.40 | [7] |

| Caffeic acid | 11.52 | 1.48 | [7] | ||

| Populus trichocarpa x P. deltoides | 4-Coumaric acid | 17 | 11.3 | [8] | |

| Ferulic acid | 32 | 4.1 | [8] | ||

| COMT | Lolium perenne | Caffeic acid | 10.3 | 2.7 | [9] |

| 5-Hydroxyferulic acid | 3.0 | 3.5 | [9] | ||

| Ligusticum chuanxiong | N-acetylserotonin | 328 | 7.994 (nmol/min/mg) | [10] | |

| HCR | Sorghum bicolor | Feruloyl-CoA | 15.1 ± 1.1 | 1.4 ± 0.04 (pkat/µg) | [11] |

| Caffeoyl-CoA | 4.3 ± 0.3 | 0.05 ± 0.002 (pkat/µg) | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant tissues and a general protocol for assaying reductase activity that can be adapted for caffeic acid reductase.

Extraction and Quantification of this compound by HPLC-UV

This protocol outlines a general procedure for the extraction and analysis of this compound from a plant matrix. Optimization of extraction solvent, time, and temperature may be required for different plant tissues.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Methanol (HPLC grade)

-

Formic acid (or acetic acid)

-

Water (HPLC grade)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Preparation:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Lyophilized tissue can be ground at room temperature.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction step on the pellet with another 1 mL of extraction solvent to ensure complete extraction.

-

Pool the supernatants.

-

-

Sample Filtration:

-

Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol or acetonitrile with 0.1% formic acid). A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: linear gradient to 90% B

-

25-30 min: 90% B

-

30-35 min: linear gradient to 10% B

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at approximately 280 nm.

-

Quantification: Prepare a standard curve of authentic this compound standard of known concentrations. Identify the DHCA peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of DHCA in the sample by integrating the peak area and comparing it to the standard curve.

-

Enzymatic Assay for Caffeic Acid Reductase Activity

This is a general spectrophotometric assay that can be adapted to measure the activity of a putative caffeic acid reductase by monitoring the decrease in absorbance of the substrate or the oxidation of the NADPH cofactor.

Materials:

-

Plant protein extract (from a suitable tissue)

-

Caffeic acid stock solution (in a suitable solvent like ethanol or DMSO)

-

NADPH stock solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing:

-

Reaction buffer

-

NADPH (final concentration of 0.1-0.5 mM)

-

Plant protein extract (amount to be optimized)

-

-

Mix gently by pipetting.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding caffeic acid (final concentration to be varied for kinetic studies, e.g., 10-200 µM).

-

Immediately start monitoring the change in absorbance.

-

-

Spectrophotometric Measurement:

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Alternatively, if the product (this compound) has a significantly different absorption spectrum from caffeic acid, monitor the change in absorbance at a wavelength where the difference is maximal.

-

-

Calculation of Enzyme Activity:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

Use the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADPH consumption (and thus, product formation).

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

-

Kinetic Parameter Determination:

-

To determine the Km and Vmax for caffeic acid, perform the assay with varying concentrations of caffeic acid while keeping the NADPH concentration saturating.

-

Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for DHCA Quantification

Caption: Workflow for this compound quantification.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, primarily through the control of the phenylpropanoid pathway.

Transcriptional Regulation

The expression of genes encoding the enzymes of the phenylpropanoid pathway is a major point of regulation.[12] Transcription factors, such as MYBs, bHLHs, and WRKYs, play crucial roles in modulating the expression of these genes in response to developmental cues and environmental stimuli.[12] For instance, the expression of PAL, C4H, and 4CL is often coordinately upregulated in response to various stresses.[13][14][15]

Post-Translational Regulation

Enzyme activity can also be regulated at the post-translational level through mechanisms such as phosphorylation and allosteric feedback inhibition. For example, the activity of some enzymes in the phenylpropanoid pathway can be inhibited by downstream products, allowing for fine-tuning of metabolic flux.

Environmental and Developmental Regulation

The accumulation of this compound and its precursors is often influenced by environmental factors. Abiotic stresses such as drought, high salinity, and UV radiation, as well as biotic stresses like pathogen attack, can lead to an increased production of phenylpropanoids as part of the plant's defense response.[16][17][18][19][20][21] The levels of these compounds can also vary with the developmental stage of the plant and differ between various plant organs.

Conclusion

The biosynthesis of this compound in plants is a complex process that is intrinsically linked to primary and secondary metabolism. This guide has provided a comprehensive overview of the pathway, from the initial precursors to the final product, along with quantitative data and detailed experimental protocols to aid researchers in their investigations. A deeper understanding of this pathway and its regulation will be instrumental in harnessing the potential of this compound for applications in drug development and biotechnology. Further research is warranted to fully elucidate the specific enzymes and regulatory networks controlling the final reduction step in diverse plant species.

References

- 1. This compound—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Encyclopedia MDPI [encyclopedia.pub]

- 4. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curresweb.com [curresweb.com]

- 6. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional Regulation of the Phenylalanine Ammonia-Lyase (PAL) Gene Family in Mulberry Under Chitosan-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation and metabolic engineering of the general phenylpropanoid pathway in response to stress in plants - Polivanova - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Accumulation of Flavonols over Hydroxycinnamic Acids Favors Oxidative Damage Protection under Abiotic Stress [frontiersin.org]

- 18. Exploring the role of caffeic acid in mitigating abiotic stresses in plants: A review [agris.fao.org]

- 19. mdpi.com [mdpi.com]

- 20. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide on the Gut Microbiota Metabolism of Chlorogenic Acid to Dihydrocaffeic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acid (CGA), a prominent dietary polyphenol found in coffee, fruits, and vegetables, is increasingly recognized for its potential health benefits. However, its bioavailability is limited in its native form. The gut microbiota plays a pivotal role in metabolizing CGA into more bioactive compounds, among which dihydrocaffeic acid (DHCA) is of significant interest. This technical guide provides a comprehensive overview of the microbial metabolism of CGA to DHCA, detailing the metabolic pathways, key bacterial players, quantitative data on its conversion, and the downstream effects of DHCA on cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of nutrition, microbiology, and drug development.

The Metabolic Pathway: From Chlorogenic Acid to this compound

The conversion of chlorogenic acid to this compound by the gut microbiota is a two-step process involving hydrolysis and reduction.

-

Hydrolysis: The ester bond in CGA is first cleaved by microbial esterases, such as cinnamoyl esterases, to release caffeic acid (CA) and quinic acid.[1] Several gut bacterial species, including members of the Bifidobacterium and Lactobacillus genera, are known to possess these enzymatic capabilities.[1]

-

Reduction: Subsequently, the double bond in the side chain of caffeic acid is reduced by microbial reductases to form this compound. This biotransformation is a crucial step in the overall metabolism of CGA in the colon.

Below is a diagram illustrating this metabolic pathway.

Caption: Metabolic conversion of Chlorogenic Acid to this compound by gut microbiota.

Key Bacterial Species and Enzymes

Several bacterial species residing in the human colon have been identified to participate in the metabolism of CGA. The hydrolysis of the ester bond is a key initial step, and bacteria possessing cinnamoyl esterase activity are crucial.

Table 1: Bacterial Species Involved in Chlorogenic Acid Metabolism

| Bacterial Genus/Species | Metabolic Activity | Enzyme(s) | Reference(s) |

| Bifidobacterium | Hydrolysis of CGA to caffeic acid | Cinnamoyl esterase | [1] |

| Lactobacillus | Hydrolysis of CGA to caffeic acid | Cinnamoyl esterase | [1] |

| Escherichia | Further metabolism of caffeic acid | Not specified | [2] |

| Ruminococcus | Further metabolism of caffeic acid | Not specified | [2] |

Quantitative Data on CGA to DHCA Conversion

In vitro fermentation studies using human fecal microbiota have provided quantitative insights into the conversion of CGA to its metabolites. The rate and extent of metabolism can vary among individuals, likely due to differences in their gut microbiota composition.

Table 2: Time-Course of Chlorogenic Acid Metabolism by Human Fecal Microbiota (In Vitro)

| Time (hours) | Chlorogenic Acid (CGA) Concentration (µM) | This compound (DHCA) Concentration (µM) | Reference(s) |

| 0 | 100 (Initial) | 0 | [3][4] |

| 4 | Significantly decreased | Detected | [3][4] |

| 10 | Majority metabolized | Peak concentration observed | [3][4] |

| 24 | Below detection limit | Gradually decreased from peak | [3][4] |

Note: The values are representative of trends observed in the cited literature and may not reflect exact concentrations from a single study, as these can vary based on experimental conditions.

Experimental Protocols

In Vitro Anaerobic Fermentation of Chlorogenic Acid with Human Fecal Microbiota

This protocol describes a batch culture fermentation model to simulate the conditions in the distal human colon.[3][4]

Materials:

-

Sterile, anaerobic basal nutrient medium (e.g., peptone water, yeast extract, salts, hemin, vitamin K1, L-cysteine, bile salts).

-

Fresh human fecal samples from healthy donors.

-

Chlorogenic acid (analytical grade).

-

Anaerobic chamber or workstation.

-

pH-controlled, stirred batch culture fermenters.

-

Sterile anaerobic phosphate buffer.

Procedure:

-

Prepare the basal nutrient medium and sterilize by autoclaving.

-

Transfer the fermenter vessels into an anaerobic chamber.

-

Prepare a fecal slurry (e.g., 10% w/v) by homogenizing fresh fecal samples in sterile anaerobic phosphate buffer.

-

Inoculate the fermenter vessels containing the basal medium with the fecal slurry.

-

Add a sterile stock solution of chlorogenic acid to achieve the desired initial concentration.

-

Maintain the fermentation at 37°C with constant stirring and pH control (typically pH 6.8-7.0).

-

Collect samples at specified time points (e.g., 0, 4, 10, 24 hours) for metabolite analysis.

-

Immediately process or store samples at -80°C until analysis.

Below is a workflow diagram for this experimental protocol.

Caption: Experimental workflow for in vitro fermentation of chlorogenic acid.

UHPLC-MS/MS Method for Quantification of Chlorogenic Acid and this compound

This protocol provides a general framework for the analysis of CGA and its metabolites using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[5][6][7]

Instrumentation:

-

UHPLC system with a binary pump, autosampler, and column oven.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Chlorogenic Acid: Precursor ion [M-H]⁻ at m/z 353, product ion at m/z 191.

-

This compound: Precursor ion [M-H]⁻ at m/z 181, product ion at m/z 137.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Sample Preparation:

-

Thaw frozen fermentation samples.

-

Centrifuge to pellet bacterial cells and debris.

-

Perform protein precipitation on the supernatant by adding a solvent like acetonitrile or methanol containing an internal standard.

-

Vortex and centrifuge to pellet precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

Filter through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.

Signaling Pathways Modulated by this compound

DHCA, the microbially-derived metabolite of CGA, has been shown to exert anti-inflammatory effects by modulating key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

Inhibition of the NF-κB Signaling Pathway

DHCA has been demonstrated to suppress the activation of the NF-κB pathway, a critical regulator of the inflammatory response.[9] This inhibition is thought to occur through the down-regulation of I-κB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to a reduction in the transcription of pro-inflammatory genes.[8][9]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes p38, JNK, and ERK, is another crucial pathway in the inflammatory process. DHCA has been shown to inhibit the phosphorylation of key kinases within this pathway, thereby attenuating the downstream inflammatory response.[8] By reducing the activation of p38, JNK, and ERK, DHCA can modulate the expression of various inflammatory mediators.[8]

Caption: this compound's inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

The gut microbiota-mediated transformation of chlorogenic acid to this compound represents a critical step in unlocking the therapeutic potential of this dietary polyphenol. This guide has provided a detailed overview of the metabolic process, the microorganisms involved, and the subsequent impact of DHCA on key inflammatory signaling pathways. For researchers and drug development professionals, understanding these intricate interactions is paramount for designing novel therapeutic strategies that leverage the power of the gut microbiome to enhance the bioactivity of natural compounds. Future research should focus on identifying the specific enzymes and genes responsible for DHCA production in a wider range of gut bacteria, elucidating the full spectrum of its biological activities, and exploring its therapeutic efficacy in preclinical and clinical settings for inflammatory-related diseases.

References

- 1. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catabolism of coffee chlorogenic acids by human colonic microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro colonic metabolism of coffee and chlorogenic acid results in selective changes in human faecal microbiota growth | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. In vitro colonic metabolism of coffee and chlorogenic acid results in selective changes in human faecal microbiota growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UHPLC-ESI-QqTOF-MS/MS characterization of minor chlorogenic acids in roasted Coffea arabica from different geographical origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dihydroxyphenylpropionic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic acid that has garnered significant interest in the scientific community. As a metabolite of caffeic acid, it is found in various natural sources and is also produced by gut microbiota.[1][2] DHPPA exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and known biological signaling pathways of 3,4-dihydroxyphenylpropionic acid.

Chemical Structure and Identification

3,4-Dihydroxyphenylpropionic acid is characterized by a phenylpropanoic acid backbone substituted with two hydroxyl groups at the 3 and 4 positions of the benzene ring.

-

Synonyms: this compound, 3,4-Dihydroxyhydrocinnamic acid[3]

-

Chemical Formula: C₉H₁₀O₄[3]

-

Molecular Weight: 182.17 g/mol [3]

-

SMILES: C1=CC(=C(C=C1CCC(=O)O)O)O[3]

-

InChI: InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)[3]

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-dihydroxyphenylpropionic acid is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Melting Point | 136-139 °C | [5][6] |

| Boiling Point | 417.5 °C at 760 mmHg | [5] |

| pKa | 4.75 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (slightly). | [3][5] |

| LogP | 1.115 | [5] |

| Vapor Pressure | 1.02E-07 mmHg at 25°C | [5] |

| Density | 1.398 g/cm³ | [5] |

Experimental Protocols

Synthesis of 3,4-Dihydroxyphenylpropionic Acid

A common method for the synthesis of 3,4-dihydroxyphenylpropionic acid involves the reduction of caffeic acid. The following is a representative protocol based on established chemical transformations:

-

Hydrogenation of Caffeic Acid:

-

Dissolve caffeic acid in a suitable solvent, such as ethanol or methanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Carry out the reaction under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification of 3,4-Dihydroxyphenylpropionic Acid

The crude 3,4-dihydroxyphenylpropionic acid can be purified using the following methods:

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., hot water or an alcohol-water mixture).

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

-

Column Chromatography:

-

If further purification is required, silica gel column chromatography can be employed.

-

A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the desired compound from impurities.

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of 3,4-dihydroxyphenylpropionic acid.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: The compound can be detected by its UV absorbance, typically around 280 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of purified 3,4-dihydroxyphenylpropionic acid.

Biological Activities and Signaling Pathways

3,4-Dihydroxyphenylpropionic acid has been shown to possess notable antioxidant and anti-inflammatory properties. The underlying molecular mechanisms are beginning to be elucidated.

Antioxidant Activity

The antioxidant activity of DHPPA is attributed to its catechol structure, which can effectively scavenge free radicals.[7] Studies have shown that it can protect against oxidative damage in various in vitro and in vivo models.

Anti-inflammatory Activity

DHPPA has been demonstrated to exert anti-inflammatory effects through the modulation of key signaling pathways.

1. Inhibition of IL-6 Production via DNMT1 Modulation:

3,4-Dihydroxyphenylpropionic acid has been found to lower the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This effect is mediated through the downregulation of DNA methyltransferase 1 (DNMT1) expression, leading to the inhibition of DNA methylation of the IL-6 gene.

Caption: DHPPA inhibits IL-6 production by downregulating DNMT1.

2. Attenuation of Macrophage Pro-inflammatory Response via HDAC Inhibition:

Recent studies have revealed that DHPPA can alleviate the pro-inflammatory response in macrophages by inhibiting the activity of histone deacetylases (HDACs). This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.[8]

Caption: DHPPA reduces macrophage inflammation via HDAC inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the biological effects of 3,4-dihydroxyphenylpropionic acid.

Caption: A typical workflow for DHPPA research.

Conclusion

3,4-Dihydroxyphenylpropionic acid is a multifaceted molecule with significant potential in the fields of pharmacology and drug development. Its well-defined chemical structure, coupled with its promising antioxidant and anti-inflammatory activities, provides a solid foundation for further research. This technical guide offers a comprehensive resource for scientists and researchers, summarizing the key properties and providing a framework for future investigations into the therapeutic applications of this intriguing compound. The detailed experimental protocols and elucidated signaling pathways serve as a valuable starting point for designing and conducting robust scientific studies.

References

- 1. This compound | C9H10O4 | CID 348154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyphenylpropionate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 3-(3,4-Dihydroxyphenyl)propionic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. 3-(3,4-Dihydroxyphenyl)propionic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-(3,4-Dihydroxyphenyl)propionic acid|lookchem [lookchem.com]

- 6. 3,4-Dihydroxyhydrocinnamic acid Hydrocaffeic acid [sigmaaldrich.com]

- 7. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]

- 8. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrocaffeic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a key metabolite of caffeic and chlorogenic acids, is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries. Possessing a catechol structure, DHCA exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and an exploration of the key signaling pathways it modulates.

Physicochemical Properties

This compound, also known as 3,4-dihydroxyhydrocinnamic acid, is a well-characterized phenolic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1078-61-1 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 138-141 °C | |

| Solubility | Soluble in water, ethanol, and methanol |

Biological Activities and Experimental Protocols

This compound has been demonstrated to possess a range of biological activities. This section details the experimental protocols used to characterize these effects.

Antioxidant Activity

The antioxidant capacity of this compound is a key attribute contributing to its protective effects. Standard in vitro assays are employed to quantify its radical scavenging abilities.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Protect the solution from light.

-

Prepare a stock solution of this compound in methanol. Serially dilute to obtain a range of concentrations (e.g., 1-100 µg/mL).

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to each well.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[4][5][6]

-

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound in ethanol and serially dilute.

-

-

Assay Procedure:

-

Add 10 µL of the this compound solution to 1 mL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by modulating the production of inflammatory mediators.

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement:

Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage in models of cerebral ischemia.

This in vivo model mimics ischemic stroke to evaluate the neuroprotective potential of test compounds.

Experimental Protocol:

-

Animal Model:

-

Male Sprague-Dawley rats (250-300g) are used.

-

Anesthetize the rats (e.g., with isoflurane).

-

-

Surgical Procedure:

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament.

-

After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

-

Treatment:

-

Administer this compound (e.g., 3, 10, or 30 mg/kg, intraperitoneally) at the onset of ischemia and/or during reperfusion.

-

-

Assessment of Neurological Deficits:

-

Evaluate motor and sensory function using a neurological deficit scoring system at 24 hours post-ischemia.

-

-

Infarct Volume Measurement:

Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the MAPK and NF-κB pathways.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. This compound has been shown to modulate the phosphorylation of key MAPK members, such as p38 and JNK.

Experimental Workflow for MAPK Activation Analysis:

Caption: Western Blot workflow for analyzing MAPK pathway activation.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. This compound can inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Logical Relationship of NF-κB Inhibition by this compound:

References

- 1. Protective Effects of this compound, a Coffee Component Metabolite, on a Focal Cerebral Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects of this compound, a Coffee Component Metabolite, on a Focal Cerebral Ischemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fisheries and Aquatic Sciences [e-fas.org]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of Dihydrocaffeic Acid: A Technical Guide

Introduction

Dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid), a metabolite of caffeic acid, is a phenolic compound recognized for its antioxidant properties.[1] It is found in various natural sources, including black olives and certain medicinal plants, and is also a significant metabolite formed by intestinal microbiota from dietary polyphenols.[2] The structural elucidation and purity assessment of this compound are critically dependent on modern spectroscopic techniques. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

-

IUPAC Name: 3-(3,4-dihydroxyphenyl)propanoic acid[1]

-

Molecular Formula: C₉H₁₀O₄[3]

-

SMILES: C1=CC(=C(C=C1CCC(=O)O)O)O[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons on the catechol ring and the aliphatic protons of the propanoic acid side chain. The chemical shifts can vary slightly depending on the solvent used.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| H-2' | ~6.71 | d | 2.0 | DMSO-d₆ | [4] |

| H-5' | ~6.65 | d | 8.0 | DMSO-d₆ | [4] |

| H-6' | ~6.55 | dd | 8.0, 2.0 | DMSO-d₆ | [4] |

| H-α (CH₂) | ~2.70 | t | 7.6 | DMSO-d₆ | [4] |

| H-β (CH₂) | ~2.42 | t | 7.6 | DMSO-d₆ | [4] |

| Ar-H | 6.89, 6.88, 6.82, 6.81 | m | - | Water | [1] |

| Ar-H | 6.73, 6.71 | m | - | Water | [1] |

| CH₂ | 2.99, 2.97, 2.96 | m | - | Water | [1] |

Note: Assignments are based on typical spectra. ' indicates protons on the aromatic ring. α and β refer to the carbons on the propanoic acid chain relative to the carboxyl group.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C-1' | 132.8 | DMSO-d₆ |

| C-2' | 116.5 | DMSO-d₆ |

| C-3' | 145.1 | DMSO-d₆ |

| C-4' | 143.8 | DMSO-d₆ |

| C-5' | 115.5 | DMSO-d₆ |

| C-6' | 119.3 | DMSO-d₆ |

| C=O (Carboxyl) | 174.2 | DMSO-d₆ |

| C-α (CH₂) | 35.8 | DMSO-d₆ |

| C-β (CH₂) | 30.1 | DMSO-d₆ |

Note: Data is compiled based on typical values for dihydrocinnamic acid derivatives and related phenolic acids.[5]

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of phenolic acids like this compound.[6][7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). DMSO-d₆ is commonly used for phenolic acids as it effectively solubilizes the compound and allows for the observation of hydroxyl protons.[6][8]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[6][9]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay (D1) of 1-5 seconds between pulses to ensure quantitative integrity if required.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[10][11]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), aromatic (C=C), and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3400-3200 | O-H stretch (broad) | Phenolic -OH | [3] |

| ~3000-2500 | O-H stretch (very broad) | Carboxylic acid -OH | [3] |

| ~2930 | C-H stretch | Aliphatic CH₂ | [3] |

| ~1700 | C=O stretch | Carboxylic acid C=O | [3][4] |

| ~1600, ~1520 | C=C stretch | Aromatic Ring | [3] |

| ~1440 | C-H bend | Aliphatic CH₂ | [3] |

| ~1280 | C-O stretch / O-H bend | Carboxylic acid/Phenol | [3] |

Experimental Protocol for IR Spectroscopy

Infrared spectra can be obtained for solid or liquid samples. For a solid powder like this compound, the following methods are common.[12][13]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[10]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal) first.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software automatically subtracts the background to produce the final spectrum. The typical scanning range is 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry Data

This compound is often analyzed using electrospray ionization (ESI), typically in negative ion mode, which readily deprotonates the acidic phenolic and carboxylic acid groups.[14][15]

Table 4: Mass Spectrometry Data for this compound

| m/z (Daltons) | Ion | Ionization Mode | Interpretation | Reference |

| 183.0652 | [M+H]⁺ | ESI-Positive | Protonated molecular ion | [15] |

| 182 | [M]⁺• | EI | Molecular ion (Electron Ionization) | [16] |

| 181.0495 | [M-H]⁻ | ESI-Negative | Deprotonated molecular ion | [14][15] |

| 137 | [M-H-CO₂]⁻ or [M-H-44]⁻ | ESI-Negative | Loss of carbon dioxide from the deprotonated molecule | [14][15] |

| 123 | [M-COOH-H₂]⁺• | EI | Major fragment ion (base peak) | [16] |

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing phenolic acids in complex mixtures and for obtaining high-resolution mass data.[15][17]

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent compatible with the mobile phase, such as methanol or an acetonitrile/water mixture, to a concentration of approximately 1-10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Separation (LC):

-

Column: Use a reverse-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm particle size).[15]

-

Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.[15]

-

Gradient Program: A typical gradient might run from 5-95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to capture all relevant ions.

-

Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used for accurate mass measurements.[15]

-

Data Acquisition: Acquire full scan data over a mass range of m/z 50-500. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 181) and fragmenting it using collision-induced dissociation (CID).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using the spectroscopic techniques described.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. This compound | C9H10O4 | CID 348154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound(1078-61-1) IR Spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. measurlabs.com [measurlabs.com]

- 13. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 14. researchgate.net [researchgate.net]

- 15. ajol.info [ajol.info]

- 16. This compound(1078-61-1) MS spectrum [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

Neuroprotective Effects of Dihydrocaffeic Acid In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic acid and related polyphenols, has emerged as a promising neuroprotective agent. In vitro studies have demonstrated its capacity to mitigate neuronal damage induced by various stressors, including oxidative stress, neuroinflammation, and excitotoxicity. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of DHCA, with a focus on its mechanisms of action, detailed experimental protocols for assessing its efficacy, and a summary of key quantitative findings. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development who are investigating the therapeutic potential of DHCA for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that oxidative stress, inflammation, and apoptosis are key contributors to the pathology of these conditions. This compound (3,4-dihydroxyhydrocinnamic acid), a metabolite of dietary polyphenols, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1] In vitro studies utilizing neuronal cell models have been instrumental in elucidating the molecular mechanisms underlying the neuroprotective effects of DHCA. These studies have shown that DHCA can protect neuronal cells from various insults by modulating key signaling pathways involved in cell survival, apoptosis, and the antioxidant response.

Key Neuroprotective Mechanisms

In vitro research has identified several key mechanisms through which this compound exerts its neuroprotective effects:

-

Antioxidant Activity: DHCA is a potent scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.[1] By neutralizing ROS, DHCA helps to reduce oxidative stress, a major contributor to neuronal cell death.

-

Modulation of Signaling Pathways: DHCA has been shown to influence several critical intracellular signaling pathways:

-

MAPK Pathway: DHCA can modulate the mitogen-activated protein kinase (MAPK) pathway, particularly by reducing the phosphorylation of p38 MAPK, which is involved in stress and inflammatory responses.[1]

-

PKA/CREB Pathway: Evidence suggests that DHCA and its derivatives can activate the protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling cascade, which plays a crucial role in promoting neuronal survival and plasticity.

-

Intrinsic Apoptosis Pathway: DHCA can regulate the expression of proteins in the Bcl-2 family, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift helps to prevent the activation of caspases, particularly caspase-3, which are key executioners of apoptosis.

-

-

Anti-inflammatory Effects: DHCA has demonstrated the ability to suppress inflammatory responses in neuronal and glial cells, further contributing to its neuroprotective profile.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in vitro neuroprotection studies.

-

Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For neuroprotection assays, cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-24 hours) before being exposed to a neurotoxic stimulus (e.g., hydrogen peroxide (H₂O₂), amyloid-beta (Aβ) peptides, or 6-hydroxydopamine (6-OHDA)).

Cell Viability Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

-